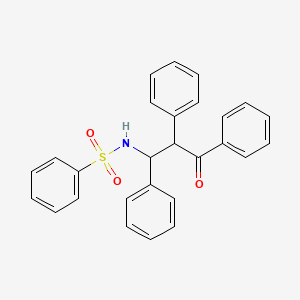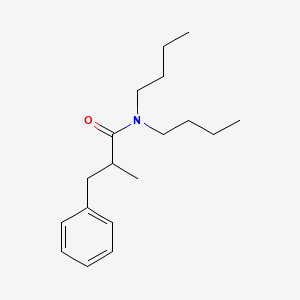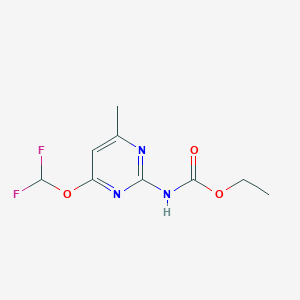
Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-(difluoromethoxy)-6-methylpyrimidine-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Applications De Recherche Scientifique
Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate compound with different structural features.
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, leading to different chemical properties.
Uniqueness
Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is unique due to the presence of the difluoromethoxy group and the pyrimidine ring. These structural features confer specific chemical and biological properties that distinguish it from other carbamate compounds .
Propriétés
Numéro CAS |
90854-77-6 |
|---|---|
Formule moléculaire |
C9H11F2N3O3 |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
ethyl N-[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C9H11F2N3O3/c1-3-16-9(15)14-8-12-5(2)4-6(13-8)17-7(10)11/h4,7H,3H2,1-2H3,(H,12,13,14,15) |
Clé InChI |
KUZXPEDWOZVHTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=CC(=N1)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



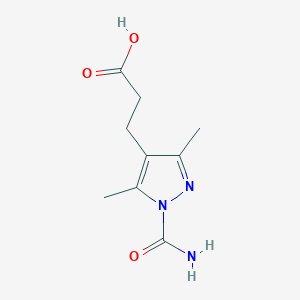
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
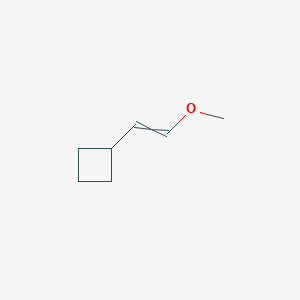
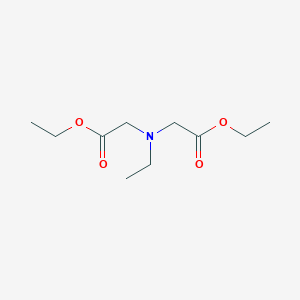
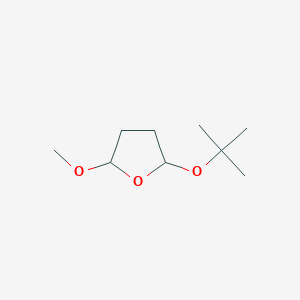
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
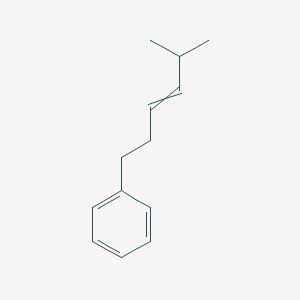

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
